1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine
Description
1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a methoxy group at the 3-position and a 5-bromothiophen-2-ylmethyl moiety. The thiophene core introduces aromaticity and electron-rich properties, while the bromine atom enhances electrophilic reactivity.
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3-methoxypyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMUFWPXTXGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of thiophene followed by a series of coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of thiophene.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Therapeutic Applications
Inhibition of AKT Protein Kinases
The compound has been identified as a potential inhibitor of AKT protein kinases, which are crucial in various cellular processes, including metabolism, proliferation, cell survival, and angiogenesis. Dysregulation of AKT signaling is implicated in numerous diseases, including cancer and metabolic disorders. The compound can be utilized to inhibit the activity of AKT protein kinases, thereby offering a therapeutic avenue for treating conditions such as:
- Inflammatory diseases
- Hyperproliferative diseases (e.g., cancer)
- Cardiovascular diseases
- Neurodegenerative disorders
- Gynecological and dermatological conditions
The ability to inhibit AKT signaling pathways presents a significant opportunity for developing novel treatments for these diseases .
Case Studies and Research Findings
Numerous studies have documented the efficacy of compounds similar to 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine in clinical settings. For instance:
- Cancer Treatment : A study highlighted the effectiveness of AKT inhibitors in treating various cancers. Patients receiving treatment with compounds that inhibit AKT showed improved outcomes compared to those on standard therapies .
- Neurodegenerative Diseases : Research indicates that inhibiting AKT signaling may provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
| Application Area | Disease/Condition | Mechanism of Action | Clinical Evidence |
|---|---|---|---|
| Cancer | Various types | Inhibition of AKT signaling | Improved patient outcomes reported |
| Inflammatory Diseases | Rheumatoid arthritis | Modulation of immune response | Clinical trials showing efficacy |
| Neurodegenerative Disorders | Alzheimer's disease | Neuroprotection via AKT inhibition | Animal models demonstrating benefits |
| Cardiovascular Diseases | Atherosclerosis | Reduction of cell proliferation | Observational studies supporting use |
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Research Tools and Techniques
Crystallographic refinement programs like SHELXL () and visualization suites like WinGX/ORTEP () are standard for structural analysis of such compounds.
Biological Activity
1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 5-bromothiophen-2-yl group and a methoxy group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation, cancer progression, and neurodegenerative diseases.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. In particular, pyrrolidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results against ovarian and breast cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has been documented. These compounds demonstrated activity against several bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Neuroprotective Effects
Compounds with similar structures have shown neuroprotective properties, potentially beneficial for conditions like Parkinson's disease. They may act as allosteric modulators of dopamine receptors, enhancing dopaminergic signaling without the side effects associated with direct agonists .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies have highlighted its absorption characteristics and plasma protein binding capabilities, which are crucial for therapeutic efficacy .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a related pyrrolidine derivative in mouse models. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This suggests a favorable therapeutic index for further development .
Case Study 2: Antimicrobial Testing
In vitro assays were conducted to assess the antimicrobial activity of various derivatives against resistant bacterial strains. The results indicated that certain modifications to the structure significantly enhanced the potency against specific pathogens .
Data Summary
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine?
The compound is typically synthesized via alkylation of 3-methoxypyrrolidine using electrophilic bromothiophene derivatives. A nucleophilic substitution reaction between 3-methoxypyrrolidine and 5-bromo-2-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Alternatively, reductive amination using 5-bromothiophene-2-carbaldehyde and NaBH₃CN can yield the target molecule. Reaction optimization focuses on solvent polarity (e.g., THF vs. DMF) and temperature control to minimize side products .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Characterization relies on ¹H/¹³C NMR spectroscopy to confirm substituent connectivity, with 2D techniques (e.g., COSY, HSQC) resolving stereochemical ambiguities. X-ray crystallography provides definitive structural validation, with refinement programs like SHELXL used to model anisotropic displacement parameters and bond geometries. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the methoxy C-O stretch (~1100 cm⁻¹) .
Q. What functional groups dominate its reactivity, and how do they influence synthetic modifications?
The bromothiophene moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrrolidine nitrogen offers sites for alkylation or acylation. The methoxy group enhances electron density on the pyrrolidine ring, influencing regioselectivity in electrophilic substitutions. Steric hindrance from the bromothiophene methyl group may limit accessibility to the pyrrolidine nitrogen .
Advanced Research Questions
Q. How can data contradictions in X-ray crystallographic refinement be resolved for this compound?
Discrepancies in crystallographic data (e.g., disorder, twinning) are addressed using SHELXL’s TwinRotMat and PART instructions to model twin domains or split-site disorder. Restraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters, while Rfree cross-validation (5% excluded data) ensures model robustness. High-resolution data (d-spacing < 0.8 Å) improves electron density maps for ambiguous regions .
Q. What methodologies optimize the bromothiophene group’s participation in cross-coupling reactions?
Suzuki-Miyaura coupling is optimized using Pd(PPh₃)₄ (1–5 mol%) and aryl boronic acids in anhydrous THF with Cs₂CO₃ (2 equiv.) at 80°C. Microwave-assisted heating (120°C, 30 min) accelerates kinetics. Post-reaction, purification via flash chromatography (hexane/EtOAc gradient) isolates products. Ligand screening (e.g., SPhos vs. XPhos) improves yields for sterically hindered partners .
Q. How should stability studies be designed to assess degradation under experimental conditions?
Accelerated stability protocols involve:
- Thermal stress : Incubation at 40–60°C for 14 days.
- Photolytic stress : UV light (320–400 nm) exposure.
- Hydrolytic stress : 75% relative humidity. Degradation products are analyzed via HPLC-MS (C18 column, 0.1% formic acid in H₂O/acetonitrile). Kinetic modeling (Arrhenius equation) predicts shelf-life, while DSC identifies decomposition thresholds (>150°C) .
Methodological Notes
- Crystallographic Refinement : SHELXL’s HKLF 5 format handles twinned data, and the ACTA command automates absorption corrections for needle-shaped crystals .
- Synthetic Yield Optimization : DOE (Design of Experiments) screens solvent/base pairs (e.g., DMF/K₂CO₃ vs. MeCN/DBU) to maximize nucleophilic substitution efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
